Product packaging for N-hexyl-4-methoxybenzamide(Cat. No.:CAS No. 330467-48-6)

N-hexyl-4-methoxybenzamide

Cat. No.: B404905
CAS No.: 330467-48-6
M. Wt: 235.32g/mol
InChI Key: QIINXNUWICTDPH-UHFFFAOYSA-N
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Description

N-Hexyl-4-methoxybenzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. Structurally, it belongs to a class of fatty acid amide derivatives, which have been the subject of studies due to their broad spectrum of potential biological activities . Research into structurally similar 4-methoxybenzamide compounds has indicated their relevance in the development of histone deacetylase (HDAC) inhibitors, a prominent class of therapeutics investigated for their antitumor properties in various cancer cell lines . Furthermore, amide derivatives bearing methoxy substituents are frequently explored for their antimicrobial properties. Studies on analogous compounds have demonstrated powerful in vitro antifungal and antibacterial activities, with research mechanisms including DNA binding studies to evaluate the interaction with calf thymus DNA (ctDNA), suggesting a potential mode of action for this class of molecules . The hexyl chain incorporated into its structure is a common feature in compounds designed to optimize lipophilicity, which can influence cell membrane permeability and overall bioactivity . As such, this compound serves as a valuable intermediate and tool compound for researchers in the fields of antibiotic discovery, anticancer agent development, and the synthesis of novel bioactive molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21NO2 B404905 N-hexyl-4-methoxybenzamide CAS No. 330467-48-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-hexyl-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-3-4-5-6-11-15-14(16)12-7-9-13(17-2)10-8-12/h7-10H,3-6,11H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIINXNUWICTDPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Hexyl 4 Methoxybenzamide

Established Amide Coupling Protocols

Amide bond formation is a cornerstone of organic synthesis, and several well-established protocols are routinely applied to produce N-hexyl-4-methoxybenzamide. These methods typically involve the reaction of a carboxylic acid derivative with an amine.

Acid Chloride and Amine Condensation

A common and direct approach for synthesizing this compound involves the condensation of 4-methoxybenzoyl chloride with hexylamine (B90201). This reaction is a classic example of nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the amide bond and elimination of hydrochloric acid. The reaction is often carried out in the presence of a base to neutralize the acid byproduct.

Activated Ester Approaches

The use of activated esters of 4-methoxybenzoic acid provides an alternative to the more reactive acid chlorides. These methods involve converting the carboxylic acid into a more reactive species that can then readily react with hexylamine. One such approach involves the use of N,N′-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxybenzotriazole (HOBt) to activate the carboxylic group of p-anisic acid. researchgate.net This in situ activation forms a highly reactive intermediate that is then susceptible to nucleophilic attack by the amine.

Coupling Agent Mediated Syntheses (e.g., HATU, DMT-MM)

Modern peptide coupling agents have proven to be highly efficient for the synthesis of amides, including this compound. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) are widely used to facilitate amide bond formation under mild conditions. wikipedia.org

HATU, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), activates the carboxylic acid, enabling its efficient coupling with the amine. nih.govresearchgate.net This method is known for its high yields and suppression of side reactions. nih.gov

DMT-MM is another effective coupling agent that operates via the formation of a reactive triazine-activated ester. wikipedia.org This reagent is particularly useful as it allows for a one-pot synthesis of amides from carboxylic acids and amines. diva-portal.org

Coupling AgentBaseSolventTypical YieldReference
HATUDIPEADMF69% nih.gov
DMT-MMNMM-- wikipedia.org

Catalytic Aminocarbonylation Strategies

Catalytic methods offer an alternative and often more atom-economical approach to amide synthesis. These strategies typically involve the use of a transition metal catalyst to facilitate the coupling of an aryl halide, an amine, and a source of carbon monoxide.

Palladium-Catalyzed Aminocarbonylation

Palladium catalysts are widely employed in aminocarbonylation reactions. In a typical setup, 4-iodoanisole (B42571) is reacted with hexylamine and carbon monoxide in the presence of a palladium catalyst. acs.org This reaction has been optimized to achieve high yields, with one study reporting a 95% yield using a palladium-phosphine catalyst system and molybdenum hexacarbonyl as a solid CO source. Another protocol using a tube-in-tube reactor for on-demand CO generation reported an 81% yield. d-nb.info The choice of ligands and reaction conditions is crucial for the efficiency of the catalytic cycle. nih.gov

Catalyst SystemCO SourceSolventTemperatureYieldReference
Pd(PPh₃)₄Mo(CO)₆1,4-Dioxane65°C95%
Pd(dba)₂ / XantphosFormic Acid--81% d-nb.info
Pd(dba)₂ / PPh₃Pivaloyl ChlorideDioxane80°CHigh acs.org

Cobalt-Catalyzed Aminocarbonylation with Visible Light

Recent advancements have led to the development of more sustainable catalytic systems. A notable example is the use of a simple cobalt catalyst under visible light irradiation for the aminocarbonylation of aryl halides. nih.govresearchgate.net This method avoids the use of precious metals and proceeds under mild conditions. nih.gov While specific yield data for this compound using this exact method is not detailed in the provided search results, a similar cobalt-catalyzed aminocarbonylation yielded 75% product purity. This approach represents a promising green alternative for amide synthesis. nih.govresearchgate.net

Green Chemistry Approaches: CO2 Utilization in Synthesis

In a significant move towards sustainable chemical synthesis, carbon dioxide (CO2) has been successfully utilized as a C1 feedstock for the production of this compound. This approach aligns with the principles of green chemistry by incorporating a greenhouse gas into the synthesis of valuable chemical compounds.

One notable method involves a palladium-catalyzed aminocarbonylation reaction. thieme-connect.com In this process, CO2 is first reduced to carbon monoxide (CO), which then participates in the carbonylation reaction. A two-chamber system, known as COware, facilitates this transformation by separating the CO2 reduction and the subsequent aminocarbonylation. thieme-connect.com

The reduction of CO2 is achieved using disilanes, such as hexamethyldisilane (B74624) or (dichloro)tetramethyldisilane, in the presence of a fluoride (B91410) source like cesium fluoride (CsF) or potassium fluoride (KF). thieme-connect.com The generated CO is then utilized in the palladium-catalyzed aminocarbonylation of 4-iodoanisole and n-hexylamine to produce this compound. thieme-connect.com

Table 1: Optimization of CO2 Reduction and Subsequent Aminocarbonylation for this compound Synthesis. thieme-connect.com

EntryDisilaneFluoride Source (equiv.)SolventTemperature (°C)Conversion (%)
1HexamethyldisilaneCsF (0.1)DMSO2010
2HexamethyldisilaneCsF (0.1)DMSO8075
3(Dichloro)tetramethyldisilaneCsF (2.1)DMF8087
4(Dichloro)tetramethyldisilaneKF (3)DMF80100

Data sourced from experimental studies on the reduction of CO2 and subsequent aminocarbonylation reactions. thieme-connect.com

Novel Synthetic Routes and Process Optimization

Plasma-Assisted Carbonylation Techniques

A groundbreaking approach to the synthesis of this compound involves the use of plasma-assisted carbonylation in gas-liquid microreactors. rsc.org This innovative technique utilizes carbon dioxide directly, offering a rapid and highly selective route to the desired product under mild conditions. rsc.org The plasma facilitates the activation of CO2, which then reacts with other precursors in a microfluidic system to yield this compound with high efficiency. This method represents a significant advancement, enabling synthesis in minutes.

Reaction Mechanism Investigations in Synthesis

Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound. Mechanistic studies on the α-arylation of N-alkylbenzamides, a related transformation, have provided valuable insights. rsc.orgresearchgate.net These investigations have explored the role of various factors, including photocatalysts, hydrogen atom transfer (HAT) agents, and the potential for deprotonation pathways. rsc.orgresearchgate.net

In one study, it was found that the deprotonation of this compound under certain basic conditions did not lead to the desired α-arylation product and, in fact, inhibited the reaction. rsc.orgresearchgate.net The synthesis and testing of the potassium salt of this compound showed a quantitative recovery of the unreacted starting material, suggesting that deprotonation is not a productive pathway in this specific catalytic cycle. rsc.orgresearchgate.net These findings highlight the importance of carefully controlling the reaction conditions to favor the desired mechanistic pathway.

Solvent and Catalyst Screening for Improved Yields and Selectivity

The choice of solvent and catalyst plays a pivotal role in the efficiency of this compound synthesis. Various catalytic systems and solvents have been screened to maximize yields and selectivity.

For the amidation of esters to form amides, a study revealed that sodium methoxide (B1231860) in toluene (B28343) was an effective catalytic system. rsc.org The reaction proceeded heterogeneously in a range of polar and non-polar solvents, including 1,4-dioxane, chlorobenzene, and THF, while acetonitrile (B52724) was found to inhibit the reaction. rsc.org

In the context of palladium-catalyzed aminocarbonylation, the use of molybdenum hexacarbonyl (Mo(CO)₆) as a solid CO source has proven effective, avoiding the need for gaseous carbon monoxide. The reaction of 4-iodoanisole with hexylamine in the presence of a palladium catalyst yielded this compound in high yield.

Furthermore, the addition of tetrabutylammonium (B224687) bromide (TBABr) has been identified as a crucial additive in certain metallaphotoredox-catalyzed reactions. researchgate.net The inclusion of TBABr allowed for a reduction in the required stoichiometry of the aryl bromide coupling partner while still achieving good yields of the desired product. researchgate.net

Table 2: Effect of Tetrabutylammonium Bromide (TBABr) on the α-Arylation of this compound. researchgate.net

EntryEquivalents of PhBrEquivalents of TBABrYield (%)
17.50High
21023
31152

Data sourced from a mechanistic study on the α-arylation of N-alkylbenzamides. researchgate.net

Chemical Reactivity and Transformations of N Hexyl 4 Methoxybenzamide

Functional Group Modifications

The primary functional groups of N-hexyl-4-methoxybenzamide can be selectively modified through oxidation, reduction, and substitution reactions to yield new compounds with altered properties.

The methoxy (B1213986) group (-OCH₃) on the benzene (B151609) ring can be converted to a hydroxyl group (-OH) through oxidative demethylation. This transformation is significant as it can alter the biological and chemical properties of the molecule. smolecule.com For instance, the presence of a hydroxyl group can introduce hydrogen bonding capabilities and potentially enhance antioxidant activity. acs.org

Common reagents for this type of oxidation include strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. Another effective reagent for demethylation is boron tribromide (BBr₃). smolecule.comnih.gov Enzymatic methods have also been explored for the selective oxidative demethylation of similar para-substituted benzene derivatives. uq.edu.au For example, the cytochrome P450 enzyme CYP199A4 has been shown to efficiently demethylate 4-methoxybenzoic acid. uq.edu.au The product of this reaction is N-hexyl-4-hydroxybenzamide.

Table 1: Oxidation of Methoxy Group

Reagent(s) Conditions Product
Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃) Acidic media N-hexyl-4-hydroxybenzamide
Boron tribromide (BBr₃) - N-hexyl-4-hydroxybenzamide smolecule.comnih.gov
Cytochrome P450 enzymes (e.g., CYP199A4) Biocatalytic conditions N-hexyl-4-hydroxybenzamide uq.edu.auuq.edu.au

The amide functional group in this compound can be reduced to the corresponding amine, yielding N-(4-methoxybenzyl)hexylamine. This transformation fundamentally changes the nature of the nitrogen-containing group, from a neutral amide to a basic amine.

A powerful and common reducing agent for this purpose is lithium aluminum hydride (LiAlH₄). organic-chemistry.org The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. masterorganicchemistry.com LiAlH₄ is a strong hydride donor capable of reducing a wide range of carbonyl compounds, including amides, which are generally resistant to weaker reducing agents like sodium borohydride. masterorganicchemistry.com Other methods for amide reduction involve the use of silanes in combination with metal catalysts (e.g., nickel, cobalt) or under metal-free conditions. mdpi.comorganic-chemistry.org

Table 2: Reduction of Amide Group

Reagent(s) Conditions Product
Lithium aluminum hydride (LiAlH₄) Anhydrous THF or diethyl ether N-(4-methoxybenzyl)hexylamine masterorganicchemistry.com
Silanes (e.g., PMHS, PhSiH₃) with Co₂(CO)₈ catalyst Thermal (100 °C) N-(4-methoxybenzyl)hexylamine mdpi.com

While the methoxy group is generally a poor leaving group, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly if the aromatic ring is activated by electron-withdrawing groups. wikipedia.org In the case of this compound, the amide group is not strongly activating for SNAr. However, such reactions can be synthetically useful for introducing different functionalities onto the aromatic ring. For a successful SNAr reaction, a strong nucleophile is typically required. smolecule.com The reaction mechanism involves the formation of a stabilized intermediate known as a Meisenheimer complex. wikipedia.org

Reduction Reactions (e.g., Amide to Amine)

Advanced Derivatization and C-H Functionalization

Beyond modifications of the primary functional groups, more advanced strategies can be employed to create complex molecular architectures from this compound. These include C-H functionalization and cyclization reactions.

The alpha-position of the N-hexyl group (the carbon atom adjacent to the nitrogen) is a site for C-H functionalization, specifically α-arylation. This reaction involves the formation of a new carbon-carbon bond between the α-carbon of the alkyl chain and an aryl group, typically from an aryl halide. Palladium-catalyzed cross-coupling reactions are a prominent method for achieving this transformation. researchgate.netnih.gov These reactions often require a phosphine (B1218219) ligand to facilitate the catalytic cycle. nih.gov Mechanistic studies on the α-arylation of N-alkylbenzamides have shown that the process can be controlled by a dual nickel/photoredox system, where a hydrogen atom transfer (HAT) agent is generated in situ. rsc.org

The development of more neutral reaction conditions, for example using zinc enolates, has broadened the scope and functional group tolerance of this reaction. nih.gov This method allows for the coupling of N-alkylbenzamides with a variety of aryl bromides. nih.gov

Table 3: Catalytic Systems for α-Arylation of N-Alkylbenzamides

Catalyst System Key Features
Palladium/Phosphine Ligand Effective for coupling with aryl bromides and chlorides. nih.gov
Nickel/Photoredox Involves a hydrogen atom transfer (HAT) mechanism. rsc.org
Palladium/Zinc Enolates Allows for reaction under more neutral conditions, improving functional group tolerance. nih.gov

The structure of this compound and its derivatives can serve as a scaffold for constructing cyclic and polycyclic systems through annulation reactions. Annulation is a process where a new ring is formed onto an existing molecule.

Transition metals like palladium, rhodium, and ruthenium are frequently used to catalyze these C-H activation and cyclization cascades. nih.govmdpi.com For instance, rhodium(III)-catalyzed C-H activation of N-methoxybenzamides has been used to synthesize isoindolinones. mdpi.com Similarly, palladium-catalyzed annulation strategies have been developed to create various N-heterocycles. acs.org These reactions can form multiple bonds in a single operation, providing an efficient route to complex molecules. nih.gov For example, a palladium-catalyzed domino Larock annulation/Heck dearomatization has been used to synthesize tetracyclic indoline-isoindolinones. nih.gov The choice of catalyst and reaction conditions can be tuned to favor specific cyclization pathways. thieme-connect.com

Alpha-Arylation of N-alkylbenzamides

Mechanistic Studies of Reactivity Pathways

The reactivity pathways of this compound, particularly in metallaphotoredox-catalyzed reactions, have been elucidated through detailed mechanistic studies. These investigations focus on understanding the sequence of elementary steps, the nature of reactive intermediates, and the factors controlling site-selectivity. Key insights have been derived from kinetic isotope effect analysis and spectroscopic studies of the reaction components. researchgate.netrsc.orgsemanticscholar.org

Kinetic Isotope Effect Analysis

Kinetic Isotope Effect (KIE) studies have been instrumental in probing the mechanism of C-H activation in N-alkylbenzamides like this compound. researchgate.netrsc.org In the context of a dual nickel/photoredox-catalyzed α-arylation reaction, a key mechanistic question was whether the reaction proceeds via a distal radical formation followed by a 1,5-hydrogen atom transfer (HAT) to the α-position. researchgate.netrsc.org

To investigate this, a substrate with deuterium (B1214612) labeling at the α-position was subjected to the reaction conditions. researchgate.net The analysis revealed a complete retention of the deuterium label at the α-position of the product. researchgate.netsemanticscholar.org If a 1,5-HAT mechanism were operative, a significant kinetic isotope effect would be anticipated, and the deuterium at the α-position would not be fully retained. researchgate.netsemanticscholar.org The experimental observation that the deuterium was preserved ruled out the 1,5-HAT pathway as well as a process involving reversible β-hydride eliminations and reinsertions. researchgate.net These results strongly suggest that the mechanism does not involve these pathways for radical translocation to the α-position. researchgate.netrsc.org

Furthermore, experiments were conducted to assess if the deprotonation of the N-alkylbenzamide was a productive step in the catalytic cycle. semanticscholar.orgrsc.org The potassium salt of this compound was synthesized and subjected to the α-arylation conditions. semanticscholar.orgrsc.org This experiment resulted in no formation of the desired product; instead, the starting N-alkylbenzamide was recovered quantitatively. researchgate.netsemanticscholar.org This outcome indicates that deprotonation of the amide is not a productive pathway and, in fact, inhibits the reaction. semanticscholar.org The mechanistic analyses, therefore, rule out elementary steps involving 1,5-HAT and deprotonation through the use of these mechanistic probes and kinetic isotope effect analysis. researchgate.netrsc.orgsemanticscholar.orgrsc.org

Advanced Structural Characterization and Conformational Analysis of N Hexyl 4 Methoxybenzamide and Its Analogues

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are fundamental in the initial characterization of N-hexyl-4-methoxybenzamide, providing detailed information about its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural assignment of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃), the aromatic protons of the 4-methoxybenzoyl group appear as distinct signals. The two protons ortho to the carbonyl group typically resonate as a doublet around 7.73 ppm, while the two protons ortho to the methoxy (B1213986) group appear as a doublet around 6.88 ppm. acs.org The methoxy group itself gives rise to a characteristic singlet at approximately 3.82 ppm. acs.org The protons of the N-hexyl chain are also clearly resolved. The two protons of the methylene (B1212753) group attached to the nitrogen (NH-CH₂) appear as a multiplet around 3.40 ppm. acs.org The remaining methylene protons of the hexyl chain produce a series of multiplets between 1.24 and 1.64 ppm, and the terminal methyl group (CH₃) resonates as a triplet at about 0.87 ppm. acs.org A broad singlet, often observed around 6.27 ppm, corresponds to the amide proton (N-H). acs.org

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the amide is typically found significantly downfield, around 167.1 ppm. acs.org The carbon of the methoxy group appears at approximately 55.5 ppm. acs.org The aromatic carbons show distinct signals, with the carbon attached to the methoxy group resonating around 162.1 ppm and the other quaternary carbon at about 127.3 ppm. acs.org The aromatic CH carbons are observed around 128.7 ppm and 113.7 ppm. acs.org For the hexyl chain, the carbon attached to the nitrogen (α-carbon) appears at about 40.2 ppm, followed by the other methylene carbons at approximately 31.6, 29.8, 26.8, and 22.7 ppm, with the terminal methyl carbon resonating at around 14.1 ppm. acs.org

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
7.73 d 2H Aromatic (ortho to C=O)
6.88 d 2H Aromatic (ortho to OCH₃)
6.27 br s 1H NH
3.82 s 3H OCH₃
3.40 td 2H NH-CH₂
1.64-1.47 m 2H CH₂
1.40-1.24 m 6H (CH₂)₃
0.87 t 3H CH₃

Source: The Journal of Organic Chemistry, 2012. acs.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm) Assignment
167.1 C=O
162.1 C-OCH₃
128.7 Aromatic CH
127.3 Aromatic C
113.7 Aromatic CH
55.5 OCH₃
40.2 NH-CH₂
31.6 CH₂
29.8 CH₂
26.8 CH₂
22.7 CH₂
14.1 CH₃

Source: The Journal of Organic Chemistry, 2012. acs.org

These detailed NMR assignments provide unambiguous confirmation of the molecular structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Fingerprinting

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands that serve as a "fingerprint" for the molecule. A notable feature is the strong absorption band corresponding to the amide C=O stretching vibration, which typically appears in the range of 1640–1680 cm⁻¹. Another significant band is the N-H bend, usually observed around 1550 cm⁻¹. In a reported spectrum, a strong band at 3325 cm⁻¹ is attributed to the N-H stretching vibration. rsc.org The spectrum also shows characteristic absorptions for the C-H bonds of the aromatic ring and the aliphatic hexyl chain, typically in the 2855-2916 cm⁻¹ region. rsc.org The C-O stretching of the methoxy group can also be identified. rsc.org

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3325 N-H Stretch Amide
2916, 2855 C-H Stretch Alkane
1628 C=O Stretch Amide
1535 N-H Bend Amide
1250 C-O Stretch Aryl Ether

Source: The Royal Society of Chemistry, 2012. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Verification

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular weight of this compound and confirm its elemental composition. This technique provides a highly precise mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₄H₂₁NO₂), the calculated monoisotopic mass of the protonated molecule [M+H]⁺ is 236.1645 Da. thieme-connect.com Experimental HRMS data have shown a found value of 236.1648 Da, which is in excellent agreement with the calculated value, thus verifying the molecular formula. thieme-connect.comamazonaws.com This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and nitrogen) in a pure sample of this compound. This method provides experimental verification of the compound's empirical formula. For an analogue, N-hexyl-3-methoxybenzamide (C₁₄H₂₁NO₂), the calculated elemental composition is C, 71.46% and H, 8.99%. wiley-vch.de The experimentally found values were C, 71.49% and H, 9.12%, which are in close agreement with the theoretical values, thus confirming the elemental composition. wiley-vch.de Similar agreement would be expected for this compound, providing further validation of its identity and purity. mdpi.com

Theoretical and Computational Investigations of N Hexyl 4 Methoxybenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on the principles of quantum mechanics. These methods model the electronic structure of N-hexyl-4-methoxybenzamide to elucidate its inherent chemical characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in modeling properties such as radical stability and the energetics of reaction transition states. Mechanistic studies on the α-arylation of N-alkylbenzamides have employed DFT to demonstrate the feasibility of specific reaction pathways, such as 1,2-hydrogen atom transfer (HAT) of amidyl radicals. researchgate.net

In the context of metallaphotoredox catalysis, DFT can be used to create spin density maps, which identify the atoms within the this compound structure most prone to radical formation, such as the methoxy-substituted aromatic positions. This analysis is crucial for understanding regioselectivity in C-H functionalization reactions. researchgate.net By calculating the energies of reactants, intermediates, and products, DFT helps to build a comprehensive energy profile of a reaction, clarifying its thermodynamic and kinetic viability.

Table 1: Illustrative DFT-Calculated Parameters for Benzamide (B126) Derivatives

ParameterTypical Calculated ValueSignificance for this compound
Bond Length (C=O) ~1.23 ÅIndicates the strength and character of the amide carbonyl bond.
Bond Length (C-N) ~1.36 ÅReflects the partial double bond character due to resonance.
Dihedral Angle (O=C-N-H) ~180° (trans)Determines the planarity and preferred conformation of the amide group.
Heat of Formation Varies (e.g., -50 to -100 kcal/mol)Provides a measure of the molecule's thermodynamic stability.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the chemical reactivity of a molecule by examining the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comscribd.com The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest-energy orbital without electrons, acts as an electron acceptor. numberanalytics.comucsb.edu

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular reactivity. numberanalytics.com A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher reactivity. numberanalytics.com For this compound, FMO analysis can predict its reactivity by assessing the energy and symmetry compatibility of its frontier orbitals with those of potential reactants, such as catalysts. This approach is vital for understanding and predicting the outcomes of chemical reactions. numberanalytics.com

Table 2: Conceptual FMO Data for Reactivity Analysis

OrbitalConceptual Energy (eV)Implication for Reactivity of this compound
HOMO -6.5 to -5.5The energy of the HOMO is related to the ionization potential and the molecule's ability to donate electrons (nucleophilicity). The methoxy (B1213986) group and benzene (B151609) ring contribute significantly to the HOMO.
LUMO -1.0 to 0.0The energy of the LUMO is related to the electron affinity and the molecule's ability to accept electrons (electrophilicity). The benzamide carbonyl group is a major contributor to the LUMO. ucsb.edu
HOMO-LUMO Gap 4.5 to 6.5A larger gap indicates higher kinetic stability and lower chemical reactivity, while a smaller gap signifies a more reactive molecule. numberanalytics.com

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It is used to predict how a molecule will interact with other chemical species, identifying sites for electrophilic and nucleophilic attack as well as potential hydrogen bonding interactions. uni-muenchen.deresearchgate.net

In an MEP map, different colors represent different values of electrostatic potential. researchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. researchgate.net For this compound, these areas would be concentrated around the electronegative oxygen atoms of the carbonyl and methoxy groups. Regions of positive potential (colored blue) are electron-poor and represent sites for nucleophilic attack. researchgate.netcore.ac.uk These would be found around the hydrogen atom of the amide (N-H) group. This visual guide is invaluable for understanding non-covalent interactions and predicting molecular recognition patterns. uni-muenchen.decore.ac.uk

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which contains a rotatable hexyl chain, MD simulations are essential for exploring its conformational landscape. These simulations can reveal the most stable conformations of the molecule and the energy barriers between them.

Furthermore, MD simulations can provide detailed insights into how this compound interacts with its environment, such as solvent molecules. By simulating the molecule in a box of water or other solvents, researchers can observe the formation and dynamics of hydrogen bonds and other non-covalent interactions. This information is critical for understanding the molecule's solubility, stability in different media, and its ability to permeate biological membranes. While specific MD studies on this compound are not widely published, the technique has been applied to similar substituted benzamides to understand their behavior in solution. evitachem.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. scispace.com The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules can be correlated with changes in their physicochemical properties, which are encoded in molecular descriptors. europa.eu

The success of a QSAR model depends heavily on the selection and calculation of appropriate molecular descriptors. These descriptors quantify different aspects of a molecule's structure and properties. For this compound, a range of descriptors would be relevant.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations. The energy of the LUMO (E-LUMO), for instance, serves as a descriptor for a molecule's electrophilicity and its susceptibility to nucleophilic attack. ucsb.edueuropa.eu

Constitutional Descriptors: These relate to the molecular composition, such as the number of hydrogen bond acceptors. In this compound, the carbonyl oxygen and the methoxy oxygen are potential H-bond acceptors, a crucial feature for molecular interactions. europa.eu

By developing a mathematical model that links these descriptors to a specific activity, QSAR can be used to predict the activity of new, unsynthesized molecules, thereby guiding drug discovery and chemical research.

Table 3: Key Molecular Descriptors for QSAR Modeling of this compound

Descriptor ClassSpecific DescriptorDescriptionRelevance to this compound
Quantum Chemical LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital. europa.euQuantifies the molecule's electrophilicity and reactivity towards nucleophiles.
Constitutional H-bond AcceptorsCount of atoms that can accept a hydrogen bond.The carbonyl and methoxy oxygens (count = 2) are key sites for interaction with biological targets. europa.eu
Constitutional H-bond DonorsCount of atoms that can donate a hydrogen bond.The amide N-H group (count = 1) is a key site for interaction.
Topological Molecular WeightThe sum of the atomic weights of all atoms in the molecule.A basic descriptor related to size and diffusion properties.
Physicochemical LogPThe logarithm of the partition coefficient between octanol (B41247) and water.A measure of the molecule's lipophilicity, affecting membrane permeability and solubility.

Predictive Modeling for Molecular Interactions

One of the key applications of predictive modeling is the analysis of Frontier Molecular Orbitals (FMO), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

For instance, in the context of metallaphotoredox-catalyzed reactions where this compound can be a substrate, DFT calculations are employed to model the stability of radical intermediates and transition states. FMO analysis, in this case, helps predict the compound's reactivity by evaluating the HOMO-LUMO gaps and the symmetry of the orbitals for matching with catalysts.

The structural components of this compound, such as the amide group, methoxy group, and the hexyl chain, all contribute to its potential molecular interactions. The amide group is capable of forming hydrogen bonds, which are crucial in interactions with biological molecules. The hexyl chain imparts lipophilicity, which can enhance the molecule's ability to traverse biological membranes, while the methoxy group can engage in hydrophobic interactions, influencing the compound's binding affinity.

While specific molecular docking and molecular dynamics simulation data for this compound are not extensively detailed in the available literature, the principles of these techniques provide a framework for predicting its behavior. Molecular docking could be used to predict the preferred orientation of this compound when it binds to a larger molecule, such as a protein receptor. This method calculates the binding energy to estimate the strength of the interaction. Molecular dynamics simulations could further elucidate the stability of such a complex over time, providing a dynamic view of the intermolecular interactions.

To illustrate the type of data generated from such predictive models, the following table presents hypothetical quantum chemical descriptors for this compound, as would be calculated using DFT. These values are essential for predicting the molecule's behavior in various chemical environments.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound

ParameterDescriptionHypothetical Value
EHOMO Energy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.2 eV
ΔE (HOMO-LUMO gap) Energy gap between HOMO and LUMO5.3 eV
Ionization Potential (I) The minimum energy required to remove an electron6.5 eV
Electron Affinity (A) The energy released when an electron is added1.2 eV
Global Hardness (η) Resistance to change in electron distribution2.65 eV
Global Softness (S) The reciprocal of global hardness0.38 eV⁻¹
Electronegativity (χ) The power of an atom to attract electrons3.85 eV
Chemical Potential (μ) The negative of electronegativity-3.85 eV
Electrophilicity Index (ω) A measure of the energy lowering due to maximal electron flow2.80 eV

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from DFT calculations. They are based on typical values for similar organic molecules.

Molecular and Cellular Interaction Profiling of N Hexyl 4 Methoxybenzamide in Vitro and in Silico Studies

Investigations into Molecular Targets of Biological Relevance

The biological activity of N-hexyl-4-methoxybenzamide is attributed to its chemical structure, which allows it to interact with various molecular targets. The hexyl chain provides lipophilicity, which may enhance the compound's ability to cross biological membranes. The amide group can form hydrogen bonds, and the methoxy (B1213986) group can participate in hydrophobic interactions, both of which can influence the compound's binding affinity and specificity for biological molecules like enzymes and receptors.

Enzyme Modulatory Activities (e.g., Urease, APOBEC3G, FtsZ)

Urease Inhibition:

While direct studies on this compound as a urease inhibitor are not extensively available, research on related benzamide (B126) and thiourea (B124793) derivatives provides insights into potential activity. Urease, a nickel-containing metalloenzyme, is a target for inhibitors to treat ulcers caused by Helicobacter pylori. nih.gov Studies on amantadine (B194251) derivatives, for instance, show that both aryl and alkyl analogues can inhibit urease, with some compounds demonstrating more potency than the standard inhibitor thiourea. mdpi.com Specifically, an N-(adamantan-1-ylcarbamothioyl)octanamide with a 7-carbon alkyl chain showed excellent activity, suggesting that long alkyl chains can be vital for enzyme inhibition. mdpi.comresearchgate.net The mechanism of inhibition for these types of compounds is often non-competitive. mdpi.comresearchgate.net The interaction between inhibitors and the urease active site often involves hydrogen bonds and hydrophobic contacts. nih.gov

APOBEC3G Modulation:

Derivatives of benzamides have been noted for their potential to increase intracellular levels of Apolipoprotein B mRNA Editing Enzyme Catalytic Subunit 3G (APOBEC3G). This enzyme is known to inhibit the replication of Hepatitis B virus (HBV), suggesting a potential antiviral application for similar compounds.

FtsZ Inhibition:

The bacterial cell division protein FtsZ is a key target for the development of new antimicrobial agents. nih.gov Derivatives of 3-methoxybenzamide (B147233) have been identified as promising inhibitors of FtsZ in Gram-positive bacteria. These compounds act by increasing the GTPase rate of FtsZ, which enhances its polymerization and stabilizes the resulting polymers, ultimately inhibiting cell division. nih.gov Notably, these derivatives have shown selective activity against bacterial FtsZ without affecting mammalian tubulin. nih.gov

Receptor Binding Affinity Assessments (e.g., Muscarinic, Serotonergic, Dopaminergic Receptors for related benzamides)

Substituted benzamides are a class of compounds known to interact with various neurotransmitter receptors.

Dopaminergic Receptors:

Many substituted benzamides are recognized for their potent and specific binding to dopamine (B1211576) D2-like receptors, a characteristic that has made them valuable in studying brain dopaminergic systems. nih.gov Some benzamide derivatives, such as amisulpride, exhibit high affinity and selectivity for both D2 and D3 dopamine receptors. researchgate.net The structural features of these benzamides, including substituents on the benzamide nucleus and the pyrrolidinyl group, play a crucial role in their affinity and selectivity for different dopamine receptor subtypes (D2, D3, and D4). acs.org It is a common observation that dopamine receptor ligands also tend to bind to α2-adrenoceptors and serotonin (B10506) receptors. nih.gov

Serotonergic Receptors:

Certain benzamides also show moderate to high potency at 5-HT3 receptor sites. wur.nl

Muscarinic Receptors:

Muscarinic receptors, which are G-protein coupled receptors, are involved in various functions within the central and peripheral nervous systems. google.com While direct binding data for this compound on muscarinic receptors is limited, the broader class of benzamides has been studied in this context. Some muscarinic receptor agonists have shown functional dopamine antagonism without directly binding to dopamine receptors. plos.org For instance, the muscarinic agonist xanomeline (B1663083) binds to all five muscarinic receptor subtypes with similar affinity. cobenfyhcp.com The interaction of ligands with these receptors can be complex, involving allosteric modulation where a ligand binds to a secondary site to alter the receptor's conformation and its response to the primary agonist, acetylcholine. mdpi.com

Chaperone Function Modulation (e.g., Hsp27)

Heat shock protein 27 (Hsp27), a small heat shock protein, is a molecular chaperone involved in protecting cells from stress and has been identified as a potential therapeutic target. nih.govwikipedia.orgresprotect.de It plays a role in preventing protein aggregation and is involved in the apoptotic signaling pathway. wikipedia.orgcaymanchem.com

Research on dual inhibitors of Hsp27 and tubulin has provided insights into how compounds with a benzamide moiety might interact with Hsp27. In one study, a series of compounds were developed based on a lead structure that was found to bind to both Hsp27 and tubulin. nih.gov The study revealed that structural modifications could differentiate the effects on Hsp27 and tubulin. For instance, while some new derivatives showed enhanced tubulin polymerization inhibition, their ability to inhibit Hsp27 chaperone function was reduced. nih.gov The chaperone activity of Hsp27 is often evaluated using an insulin (B600854) aggregation assay, where the protein's ability to protect insulin from aggregation is measured. nih.gov

Tubulin Polymerization Inhibition

The inhibition of tubulin polymerization is a key mechanism for some anticancer agents. A study on dual Hsp27 and tubulin inhibitors, which included benzamide analogues, demonstrated that these compounds could inhibit tubulin polymerization in a dose-dependent manner. nih.gov The potency of this inhibition was found to be influenced by the specific chemical structure of the compound. For example, replacing a benzyl (B1604629) moiety with a flexible alkyl chain, such as a n-hexyl group, was found to dramatically decrease the antiproliferative activity, suggesting the benzyl group is critical for this particular series of compounds. nih.gov

Cellular Pathway Perturbation Analysis in Model Systems

Cellular Proliferation Modulation in In Vitro Models

The effect of this compound and related compounds on cellular proliferation has been investigated in various in vitro models, particularly in the context of cancer research.

Antiproliferative Activity:

Structural analogs of this compound have demonstrated antiproliferative effects against different cancer cell lines. The presence of methoxy and hydroxy groups on the benzamide structure has been associated with improved activity against MCF-7 breast cancer cells. In a study of dual Hsp27 and tubulin inhibitors, several new derivatives with a 4-methoxybenzamide (B147235) moiety exhibited potent inhibition of SKBR-3 breast cancer cell proliferation, with some compounds showing IC50 values at subnanomolar concentrations. nih.gov However, in this specific series, derivatives with an n-hexyl group showed decreased activity compared to those with a benzyl group, indicating the importance of specific structural features for antiproliferative potency. nih.gov

Other studies on different classes of benzamide derivatives have also reported significant antiproliferative activity. For example, certain benzamide-based HDAC inhibitors showed potent activity against several hematological and solid tumor cell lines, including HEL, K562, U937, U266, and HCT116 cells. nih.gov Similarly, some 1,3,4-thiadiazole-based benzamide derivatives displayed notable cytotoxic activity against prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) cancer cell lines. ijcce.ac.ir

In Vitro Tumorigenesis:

The effect of antiproliferative compounds on tumorigenesis can be assessed through assays such as anchorage-dependent and anchorage-independent cell growth assays. plos.org These assays measure the ability of cancer cells to grow under different conditions and can be used to evaluate the potential of a compound to inhibit tumor formation.

Data Tables

Table 1: Enzyme Modulatory Activity of Related Benzamide Derivatives

Compound ClassTarget EnzymeObserved EffectReference
Amantadine DerivativesUreaseInhibition, some more potent than thiourea mdpi.com
3-Methoxybenzamide DerivativesFtsZInhibition of polymerization nih.gov
Benzamide DerivativesAPOBEC3GPotential to increase intracellular levels---

Table 2: Receptor Binding Affinity of Related Benzamide Derivatives

Compound ClassReceptor TargetAffinity/EffectReference
Substituted BenzamidesDopamine D2-likePotent and specific binding nih.gov
Amisulpride (a benzamide)Dopamine D2/D3High affinity and selectivity researchgate.net
Benzamides5-HT3Moderate to high potency wur.nl

Table 3: Cellular Proliferation Modulation by Benzamide Derivatives in In Vitro Cancer Models

Compound/Derivative ClassCell Line(s)EffectIC50 ValuesReference
4-Methoxybenzamide AnaloguesSKBR-3 (Breast Cancer)Proliferation inhibitionSubnanomolar for potent compounds nih.gov
Benzamide-based HDAC InhibitorsHEL, K562, U937, U266, HCT116Antiproliferative activityLow micromolar to submicromolar nih.gov
1,3,4-Thiadiazole-based BenzamidesPC3, HT-29, SKNMCCytotoxic activity3-7 µM (PC3), 14-36 µM (SKNMC) ijcce.ac.ir
This compound AnalogsMCF-7 (Breast Cancer)Antiproliferative effects---

Apoptosis Induction in Cellular Models

The growth and survival of cancer cells are often linked to a reduction in programmed cell death, or apoptosis. nih.gov Consequently, cytotoxic agents that can induce apoptosis in cancer cells are valuable as potential chemotherapeutic agents. nih.gov While direct studies on this compound are limited, research on structurally related benzamide derivatives provides insight into its potential pro-apoptotic activity.

Many benzamide derivatives have demonstrated anti-cancer activity by inducing apoptosis. For instance, certain derivatives have shown potent effects against various cancer cell lines, including breast, ovarian, and lung cancer models. semanticscholar.org The process of apoptosis is biochemically complex, often culminating in the activation of a family of cysteine proteases known as caspases, which are considered key targets for anticancer drug discovery. nih.gov Studies on other methoxybenzamide derivatives have shown they can induce apoptosis and arrest the cell cycle in cancer cell lines. semanticscholar.org The evaluation of this compound in specific cancer cell lines, such as the MCF-7 breast cancer cell line commonly used in such studies, would be necessary to confirm and characterize its specific apoptotic effects. tjnpr.org

Table 1: Examples of Anti-Cancer Activity in Benzamide Derivatives This table is based on findings for structurally related compounds to infer potential areas of activity for this compound.

Compound Class Cancer Cell Line Observed Effect Reference
Methoxybenzamide Derivative Lung (H292), Ovarian (SKOV3), Breast (SKBR3) Potent anti-cancer activity with low IC50 values semanticscholar.org
Thiourea Benzamide Derivatives Breast (MCF-7) In vitro cellular toxicity tjnpr.org
Nimesulide Derivatives (Benzamide-containing) Breast and Ovarian Induction of apoptosis semanticscholar.org

Mechanistic Elucidation of Interactions

The biological activity of a compound is fundamentally determined by its interactions with molecular targets. For this compound, these interactions are primarily governed by hydrogen bonding and hydrophobic forces.

Hydrogen Bonding Network Analysis

Hydrogen bonds are critical non-covalent interactions that play a pivotal role in molecular recognition and the formation of stable supramolecular structures. researchgate.netchemistryviews.org The structure of this compound possesses specific functional groups that can participate in these networks. The amide group, in particular, is a key functional group for forming such bonds. researchgate.net Computational analysis indicates that the molecule has the potential to act as both a hydrogen bond donor and acceptor, contributing to its ability to bind with biological molecules like proteins and receptors. nih.gov

Table 2: Hydrogen Bonding Potential of this compound

Property Count Contributing Group Role in Interaction
Hydrogen Bond Donor 1 Amide (N-H) The amide proton can be donated to an electronegative atom (e.g., oxygen or nitrogen) on a target molecule. researchgate.netnih.gov
Hydrogen Bond Acceptor 2 Amide (C=O), Methoxy (O) The oxygen atoms of the carbonyl and methoxy groups can accept a hydrogen atom from a donor group on a target molecule. nih.gov

Hydrophobic Interaction Profiling

Hydrophobic interactions describe the tendency of nonpolar molecules to aggregate in an aqueous environment and are essential for many biological processes, including protein folding and the binding of ligands to receptors. libretexts.org These interactions are a primary driver for a molecule's ability to penetrate lipid-rich biological membranes. The molecular structure of this compound contains distinct regions that contribute to its hydrophobic character. The n-hexyl chain, a long nonpolar alkyl group, is the most significant contributor to the compound's lipophilicity and its ability to engage in hydrophobic interactions. nih.gov This feature is crucial for its bioavailability and interaction with hydrophobic pockets in target proteins. libretexts.org

Table 3: Contribution of Molecular Moieties to Hydrophobic Character

Molecular Moiety Description Role in Hydrophobic Interactions
n-Hexyl Chain A six-carbon alkyl chain attached to the amide nitrogen. Provides significant lipophilicity, enhancing membrane permeability and interaction with nonpolar binding sites. nih.gov
Benzene (B151609) Ring The aromatic core of the molecule. Contributes to the overall nonpolar surface area and can participate in π-π stacking interactions.
Methoxy Group A -OCH₃ group attached to the benzene ring. Can participate in hydrophobic interactions and influences the electronic properties of the aromatic ring.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein. mdpi.com This method provides insights into binding affinity and the specific atomic-level interactions that stabilize the ligand-receptor complex. mdpi.com While specific docking studies for this compound are not widely published, studies on analogous benzamide derivatives against cancer-related targets offer a predictive framework for its likely interactions.

These studies often reveal that the benzamide core can fit into specific binding pockets of target proteins. tjnpr.orgresearchgate.net Key interactions frequently involve hydrogen bonds formed between the amide's carbonyl oxygen and amino acid residues such as tyrosine within the active site. researchgate.net Potential targets for anti-cancer benzamides include anti-apoptotic proteins like Bcl-2 and other proteins critical for tumor cell survival and proliferation. semanticscholar.orggoogle.comresearchgate.net

Table 4: Potential Molecular Targets and Interactions for Benzamide Derivatives (Based on Analog Studies)

Potential Protein Target Target Family/Function Predicted Interaction Type Reference
Bcl-2 Family Proteins (e.g., Bcl-xL) Anti-apoptotic proteins Inhibition of protein-protein interaction via binding in a hydrophobic groove. researchgate.net
Protein Kinases (e.g., Akt) Cell signaling and survival Hydrogen bonding with active site residues, hydrophobic interactions. tjnpr.org
Histone Deacetylases (HDACs) Epigenetic regulation Binding to the active site, often involving chelation of a zinc ion and hydrogen bonds. nih.gov
Progesterone Receptor (PR) Nuclear receptor Hydrogen bonding and hydrophobic interactions within the ligand-binding domain. tjnpr.org

Structure Activity Relationship Sar Analysis of N Hexyl 4 Methoxybenzamide Derivatives

Impact of N-Alkyl Chain Modifications on Molecular Properties and Interactions

The N-hexyl group of N-hexyl-4-methoxybenzamide is a critical determinant of the molecule's physicochemical properties, particularly its lipophilicity. This six-carbon alkyl chain enhances the compound's ability to permeate biological membranes, a crucial step for reaching intracellular targets. The length and nature of the N-alkyl chain can significantly modulate biological activity through various interactions.

Research has shown a direct correlation between the length of the N-alkyl chain and the biological activity of certain benzamide (B126) derivatives. For instance, in studies targeting Mycobacterium tuberculosis, increasing the lipophilicity by employing longer alkyl chains has been linked to improved antibacterial potency. Similarly, in the context of Fatty Acid Amide Hydrolase (FAAH) inhibitors, extending the N-alkyl chain from a butyl to a hexyl or even a dodecyl group resulted in enhanced inhibitory activity. core.ac.uk This suggests that for some biological targets, a larger, more lipophilic chain facilitates stronger hydrophobic interactions within the binding pocket.

Conversely, the substitution of a flexible alkyl chain for a more rigid or bulky group can have detrimental effects on activity, highlighting the specificity of the molecular interactions. In the development of certain anticancer agents, replacing a benzyl (B1604629) moiety at the nitrogen with an n-hexyl group led to a dramatic decrease in antiproliferative activity, indicating that the aromatic nature and rigidity of the benzyl group were essential for binding. nih.gov The N-alkyl chain also exerts electronic and steric effects. The hexyl group is weakly electron-donating through an inductive effect and provides steric bulk around the amide nitrogen, which can influence reactivity and binding.

Target/ActivityN-Alkyl Chain ModificationObserved Effect on ActivityReference
Anticancer n-Hexyl vs. BenzylFlexible n-hexyl chain dramatically decreased potency compared to the more rigid benzyl group. nih.gov
FAAH Inhibition n-Butyl → n-Hexyl → n-DodecylIncreasing chain length improved inhibitory potency. core.ac.uk
Antibacterial Shorter vs. Longer Alkyl ChainsLonger chains (increased lipophilicity) correlated with enhanced activity against M. tuberculosis.

Influence of Aromatic Ring Substituents on Electronic and Steric Profiles

Substituents on the benzamide aromatic ring play a pivotal role in modulating the molecule's electronic and steric properties, which in turn affects binding affinity and reactivity. The parent compound features a methoxy (B1213986) (-OCH3) group at the para-position (C4). The methoxy group is an electron-donating group through resonance, increasing the electron density of the aromatic ring, while also being weakly electron-withdrawing through induction due to the oxygen's electronegativity. libretexts.orglibretexts.org This electronic profile influences the molecule's ability to participate in hydrogen bonding and hydrophobic interactions with biological targets.

The nature and position of substituents can drastically alter a compound's activity. Electron-donating groups (EDGs) like hydroxyl (-OH) or amino (-NH2) generally activate the ring towards electrophilic substitution, while electron-withdrawing groups (EWGs) such as nitro (-NO2) or cyano (-CN) deactivate it. libretexts.orglibretexts.org In the context of biological activity, these electronic shifts can alter the strength of interactions with protein residues in a binding site. For example, studies on certain anticancer compounds revealed that 4-methoxybenzamide (B147235) and 4-iodobenzamide (B1293542) derivatives were more potent than their 4-bromobenzamide (B181206) or 3,4-dimethoxybenzamide (B75079) counterparts. nih.gov

The introduction of different substituents also modifies the steric profile. Bulky groups can create steric hindrance, which may either prevent the molecule from fitting into a narrow binding pocket or, conversely, promote a more favorable binding conformation by excluding water molecules. numberanalytics.com The strategic placement of substituents like fluorine has become a common tactic in medicinal chemistry. Fluorine's high electronegativity can alter local electronic properties and sometimes participate in favorable hydrogen bonding, which can lead to increased binding affinity. nih.govchemrxiv.orgacs.org

SubstituentPositionElectronic Effect (Inductive/Resonance)Steric EffectReference
-OCH₃ (Methoxy) para (C4)Weakly Withdrawing / Strongly DonatingModerate libretexts.orglibretexts.org
-F (Fluoro) orthoStrongly Withdrawing / Weakly DonatingMinimal nih.govchemrxiv.org
-Cl (Chloro) paraStrongly Withdrawing / Weakly DonatingMinimal libretexts.org
-Br (Bromo) paraStrongly Withdrawing / Weakly DonatingMinimal nih.gov
-I (Iodo) paraStrongly Withdrawing / Weakly DonatingModerate nih.gov
-NO₂ (Nitro) metaStrongly Withdrawing / Strongly WithdrawingModerate libretexts.orglibretexts.org
-CN (Cyano) paraStrongly Withdrawing / Strongly WithdrawingLinear, Moderate libretexts.orglibretexts.org

Systematic Derivatization for Enhanced or Modified Bio-Interactions

Systematic derivatization is a core strategy in drug discovery aimed at optimizing the biological activity of a lead compound. This process involves making methodical changes to the molecular structure and evaluating the impact of these changes on a desired biological outcome. For this compound, this can involve modifications to the N-alkyl chain, the aromatic ring, or both.

One clear example of this approach is in the development of analgesic compounds, where a library of N-(2-aminocycloaliphatic)benzamides was synthesized. google.com The benzamide portion was systematically substituted with a variety of functional groups at different positions, including halogens (chloro, bromo), cyano, trifluoromethyl, and alkyl groups, to explore the SAR for analgesic activity. google.com This exploration allows for the mapping of the chemical space around the lead compound to identify derivatives with superior potency or selectivity.

In the field of oncology, a similar approach was used to develop potent anticancer agents. Researchers began with a lead compound and systematically altered different parts of the molecule, which they designated as moieties A, B, C, and D. nih.gov These modifications included evaluating different N-alkyl groups (including n-hexyl) and various substituted aryl groups for the benzamide portion to fine-tune the compound's antiproliferative effects. nih.gov Such systematic efforts are crucial for transforming a moderately active hit into a potent and selective drug candidate by enhancing its interactions with the target protein. acs.org

Lead ScaffoldDerivatization StrategyTarget Bio-InteractionReference
N-(2-aminocycloaliphatic)benzamide Varied aromatic ring substituents (e.g., -H, -Cl, -Br, -CN, -CF₃).Analgesic Activity google.com
Substituted Benzamide Systematic modification of N-substituent (including n-hexyl) and aromatic ring.Anticancer Activity nih.gov
Benzamide-type Ligands Optimization of physiochemical properties and stability through substitution.Cereblon (CRBN) Binding for PROTACs nih.govacs.org

Computational Approaches to SAR: 3D-QSAR and Pharmacophore Modeling

In modern drug discovery, computational methods are indispensable for accelerating the SAR analysis of compounds like this compound. Three-dimensional quantitative structure-activity relationship (3D-QSAR) and pharmacophore modeling are powerful ligand-based design techniques that help elucidate the key structural features required for biological activity. nih.govmedsci.org

Pharmacophore modeling identifies the spatial arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable centers. biorxiv.org By analyzing a set of active molecules, a common feature pharmacophore hypothesis can be generated. This model serves as a 3D template to screen large compound databases for new, structurally diverse molecules that are likely to be active, or to guide the modification of existing leads. nih.govmedsci.org

3D-QSAR extends this by building a statistical model that quantitatively correlates the 3D properties (steric and electrostatic fields) of a set of aligned molecules with their known biological activities (e.g., IC₅₀ values). mdpi.com The resulting model can not only predict the activity of new, untested compounds but also provide a visual representation, in the form of contour maps, of which regions of the molecule are sensitive to modification. These maps show where adding or removing steric bulk or changing electronic properties would likely increase or decrease activity, thus providing clear guidance for rational drug design. The general workflow involves selecting a training set of molecules, generating and validating a pharmacophore hypothesis, building and validating the 3D-QSAR model, and finally using the model for prediction and virtual screening. nih.govmdpi.com

StepDescriptionPurposeReference
1. Training Set Selection A set of molecules with known and varied biological activity against a target is chosen.To provide the data foundation for building the model. medsci.org
2. Pharmacophore Generation Common 3D chemical features of the most active compounds are identified to create one or more hypotheses.To define the essential features for molecular recognition. biorxiv.orgresearchgate.net
3. 3D-QSAR Model Building Molecules are aligned, and a statistical method (e.g., PLS) is used to correlate their 3D fields with activity.To create a predictive, quantitative model of the SAR. mdpi.com
4. Model Validation The model's statistical significance and predictive power are tested using internal (cross-validation) and external test sets.To ensure the model is robust and not overfitted. nih.govmedsci.org
5. Virtual Screening/Design The validated pharmacophore or QSAR model is used as a filter to search databases or to predict the activity of novel designed compounds.To identify new potential hits or prioritize synthetic efforts. nih.gov

Advanced Applications of N Hexyl 4 Methoxybenzamide As a Research Tool

Use as a Chemical Probe for Enzyme-Substrate Interaction Studies

The benzamide (B126) functional group is a common motif in a variety of biologically active molecules, including enzyme inhibitors. This positions N-hexyl-4-methoxybenzamide as a potential chemical probe for investigating enzyme-substrate interactions. The amide linkage can mimic the peptide bonds found in natural substrates, while the n-hexyl and 4-methoxyphenyl (B3050149) groups can explore hydrophobic and other non-covalent interactions within an enzyme's active site.

Research on other benzamide derivatives has demonstrated their efficacy in targeting specific enzymes. For instance, certain benzamide derivatives have been identified as inhibitors of histone deacetylases (HDACs), a class of enzymes crucial in epigenetic regulation. In one study, a series of benzamide HDAC inhibitors were synthesized, with some compounds exhibiting potent, low nanomolar inhibitory activity against specific HDAC isoforms. nih.gov The inhibitory kinetics of these compounds were characterized as slow and mixed-type, indicating a complex interaction with the enzyme. nih.gov

Similarly, derivatives of amantadine (B194251) incorporating a benzamide moiety have been explored as urease inhibitors. mdpi.com Molecular docking studies of these compounds have provided insights into the key structural features required for binding to the urease active site. mdpi.com

While direct enzymatic studies on this compound are not extensively documented, its structural similarity to these and other enzyme inhibitors suggests its potential as a valuable tool. By systematically modifying the n-hexyl chain or the methoxy (B1213986) group, researchers could develop a library of this compound analogs to probe the steric and electronic requirements of various enzyme active sites. This approach can elucidate the nature of enzyme-substrate binding and guide the design of more potent and selective inhibitors.

Table 1: Examples of Benzamide Derivatives as Enzyme Inhibitors

Compound Class Target Enzyme Key Findings
Benzamide HDAC Inhibitors Histone Deacetylases (HDACs) Exhibited potent, low nanomolar IC50 values against specific HDAC isoforms. nih.gov

Incorporation into Complex Organic Architectures

The chemical structure of this compound makes it a suitable building block for the synthesis of more complex and functionally diverse organic molecules. The amide bond provides a stable linkage that can be formed through well-established synthetic methodologies, while the aromatic ring and the n-hexyl chain offer sites for further functionalization.

The utility of the benzamide scaffold in constructing complex molecules is evident in the development of dual-target inhibitors. For example, researchers have synthesized compounds that incorporate a 4-methoxybenzamide (B147235) moiety and target both Hsp27 and tubulin, two proteins implicated in cancer progression. nih.gov In this work, the 4-methoxybenzamide portion was identified as a key contributor to the compounds' potent antiproliferative activity. nih.gov The flexibility of the synthetic route allowed for the evaluation of various substituents, highlighting the modular nature of the benzamide building block. nih.gov

In another study, a series of benzamide derivatives were synthesized and evaluated for their anti-fatigue effects. mdpi.com These molecules, which feature a benzamide core connected to various cyclic amines, demonstrated the potential for this chemical class in developing compounds with specific physiological activities. mdpi.com The synthesis involved the reaction of substituted benzoic acids with amines, a common strategy for amide bond formation that could be readily applied to this compound. mdpi.com

These examples underscore the potential of this compound as a versatile starting material or intermediate in the construction of complex organic architectures with tailored biological or material properties.

Supramolecular Chemistry and Materials Science Potential

The ability of the benzamide functional group to form robust hydrogen bonds is a key feature that can be exploited in supramolecular chemistry and materials science, particularly in the field of crystal engineering. The N-H and C=O groups of the amide can act as hydrogen bond donors and acceptors, respectively, leading to the formation of predictable and stable supramolecular assemblies.

Studies on the crystal structures of various benzamide derivatives have revealed a common packing motif known as the "double tape" structure. nih.govacs.org In this arrangement, molecules form hydrogen-bonded dimers, which then assemble into extended, tape-like structures. The planarity and substitution pattern of the benzoyl group can influence the finer details of the crystal packing. nih.govacs.org This predictable self-assembly behavior is a cornerstone of crystal engineering, which aims to design and synthesize molecular solids with desired properties.

While the specific crystal structure of this compound is not detailed in the provided context, the general principles of benzamide self-assembly strongly suggest its potential for creating ordered supramolecular structures. By controlling the crystallization conditions, it may be possible to generate different polymorphs of this compound, each with unique physical properties. This makes it a promising candidate for the development of new functional materials. acs.orgresearchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Amantadine
4-methoxybenzamide

Future Directions and Emerging Research Avenues for N Hexyl 4 Methoxybenzamide

Exploration of Uncharted Reactivity Pathways

While the synthesis of N-hexyl-4-methoxybenzamide is well-established through methods like amide coupling and aminocarbonylation, researchers are now venturing into less conventional reaction pathways to uncover novel transformations and applications. Key areas of future investigation include:

Metallaphotoredox Catalysis: Recent studies have explored the α-arylation of N-alkylbenzamides using metallaphotoredox catalysis. rsc.org However, it was found that the deprotonation of the N-alkyl chain can inhibit reactivity. rsc.org Future research could focus on overcoming this limitation by exploring different photocatalysts, ligands, or reaction conditions to enable a wider range of C-H functionalization reactions on the hexyl chain. This could lead to the synthesis of novel derivatives with unique properties.

Electrochemical Synthesis and Modification: Electrochemical methods offer a green and efficient alternative for organic synthesis. Investigating the electrochemical oxidation or reduction of this compound could reveal new reactivity patterns. For instance, the methoxy (B1213986) group could potentially be oxidized to a quinone-like structure, or the amide bond could be cleaved under specific electrochemical conditions.

Enzymatic and Biocatalytic Transformations: The use of enzymes to catalyze reactions on this compound is a largely unexplored area. Screening for enzymes such as laccases or peroxidases could lead to the selective oxidation of the aromatic ring or the benzylic position of the hexyl chain. This approach offers the potential for highly selective and environmentally friendly modifications.

Dual Catalysis Systems: Combining different catalytic modes, such as metal catalysis with organocatalysis or photocatalysis, could unlock unprecedented reactivity. acs.org For example, a dual catalytic system could be designed to achieve a tandem reaction where one catalyst activates the aromatic ring and another functionalizes the alkyl chain.

A deeper understanding of these uncharted reactivity pathways will not only expand the chemical space accessible from this compound but also pave the way for its application in materials science and medicinal chemistry.

Predictive Modeling for Novel Functional Analogues

Computational chemistry and predictive modeling are becoming indispensable tools in the design of new molecules with desired properties. sci-hub.seresearchgate.net For this compound, these approaches can guide the synthesis of novel functional analogues with enhanced biological activity or material properties.

Key areas for future research in this domain include:

Quantitative Structure-Activity Relationship (QSAR) Studies: By building QSAR models, it is possible to establish a mathematical relationship between the chemical structure of benzamide (B126) derivatives and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized analogues of this compound, thereby prioritizing synthetic efforts.

Molecular Docking and Dynamics Simulations: For applications in drug discovery, molecular docking can be used to predict the binding affinity and mode of interaction of this compound and its analogues with specific biological targets. researchgate.netnih.gov Molecular dynamics simulations can further provide insights into the stability of the ligand-protein complex and the conformational changes that occur upon binding.

Density Functional Theory (DFT) Calculations: DFT calculations can be employed to predict various molecular properties of this compound analogues, such as their electronic structure, reactivity, and spectroscopic signatures. sci-hub.se This information can be used to understand structure-property relationships and to design molecules with tailored electronic or optical properties.

The synergy between predictive modeling and experimental synthesis will be crucial for the rational design of the next generation of functional molecules based on the this compound scaffold.

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity or property. acs.org Integrating the synthesis and testing of this compound analogues into HTS workflows will significantly accelerate the discovery of new lead compounds.

Future research in this area will likely involve:

Combinatorial Synthesis: The development of robust and automated methods for the combinatorial synthesis of libraries of this compound analogues will be essential. This could involve parallel synthesis techniques or the use of flow chemistry platforms.

Development of HTS-Compatible Assays: The design of sensitive and reliable assays that are compatible with HTS formats is crucial. acs.org These could include fluorescence-based assays, cell-based assays, or label-free detection methods.

Automated Data Analysis and Hit Identification: The vast amount of data generated from HTS experiments requires the use of sophisticated data analysis tools to identify active compounds (hits) and to discern structure-activity relationships. lcms.cz

The integration of this compound chemistry with HTS technologies will undoubtedly lead to the rapid identification of new compounds with a wide range of applications, from pharmaceuticals to materials science.

Q & A

Q. What are the standard synthetic routes for N-hexyl-4-methoxybenzamide, and how can experimental pitfalls be avoided?

this compound is typically synthesized via amide coupling reactions. A common approach involves reacting 4-methoxybenzoic acid derivatives (e.g., acid chlorides or activated esters) with N-hexylamine under basic conditions. However, evidence from metallaphotoredox studies indicates that deprotonation of the N-alkyl chain under basic conditions may inhibit reactivity in certain catalytic cycles, necessitating pH optimization or alternative activation strategies (e.g., using coupling agents like HATU or DMT-MM) . Characterization via NMR (to confirm substitution patterns), IR (amide bond verification), and mass spectrometry (molecular ion validation) is critical .

Q. What spectroscopic techniques are most effective for characterizing this compound and its intermediates?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the methoxy group (δ ~3.8 ppm for OCH₃) and hexyl chain integration (e.g., terminal CH₃ at δ ~0.9 ppm) .
  • IR Spectroscopy : Detection of amide C=O stretches (~1640–1680 cm⁻¹) and N-H bends (~1550 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular weight and fragmentation patterns .

Q. How can researchers assess the stability of this compound under varying reaction conditions?

Stability studies should include:

  • pH-dependent degradation assays : Monitor hydrolysis of the amide bond in acidic/basic media via HPLC or TLC.
  • Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Light sensitivity : UV-Vis spectroscopy to detect photodegradation products .

Advanced Research Questions

Q. Why does deprotonation of this compound inhibit α-arylation in metallaphotoredox catalysis?

In a study testing the potassium salt of this compound, no α-arylation occurred, and the starting material was recovered quantitatively. This suggests that deprotonation disrupts the catalytic cycle, likely by forming unreactive intermediates or blocking radical propagation pathways. The absence of Stern-Volmer quenching further indicates that the compound’s redox potential (+1.78 V vs. SCE) lies outside the photocatalyst’s operative range, preventing electron transfer .

Q. How can computational methods predict the regioselectivity of this compound in radical-mediated reactions?

Density Functional Theory (DFT) calculations can model radical stability and transition states. For example:

  • Spin density maps : Identify sites prone to radical formation (e.g., methoxy-substituted aromatic positions).
  • Frontier Molecular Orbital (FMO) analysis : Predict reactivity based on HOMO-LUMO gaps and orbital symmetry matching with catalysts .

Q. What strategies resolve contradictions in reported bioactivity data for benzamide derivatives like this compound?

Discrepancies often arise from assay conditions (e.g., solvent polarity affecting solubility) or impurity profiles. Methodological solutions include:

  • Strict purity validation : Use HPLC (>95% purity) and elemental analysis.
  • Dose-response curves : Establish EC₅₀ values across multiple replicates to confirm potency trends.
  • Control experiments : Test metabolites or degradation products to rule out off-target effects .

Q. How do steric and electronic effects of the hexyl chain influence this compound’s reactivity?

The hexyl group provides steric shielding to the amide nitrogen, reducing nucleophilic attack but potentially enhancing lipophilicity for membrane permeability in biological studies. Electronically, the alkyl chain is electron-donating via inductive effects, which may stabilize intermediates in electrophilic aromatic substitution reactions. Comparative studies with shorter/longer N-alkyl chains (e.g., methyl vs. dodecyl) can isolate these effects .

Methodological Best Practices

  • Synthetic Optimization : Use design of experiments (DoE) to screen solvents (e.g., DMF vs. THF), temperatures, and catalysts for improved yields .
  • Mechanistic Probes : Employ isotopic labeling (e.g., ¹⁸O in methoxy groups) to trace reaction pathways .
  • Safety Protocols : Follow GHS guidelines for handling amides (e.g., PPE for dust inhalation prevention) .

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Feasible Synthetic Routes

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Reactant of Route 1
N-hexyl-4-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-hexyl-4-methoxybenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.